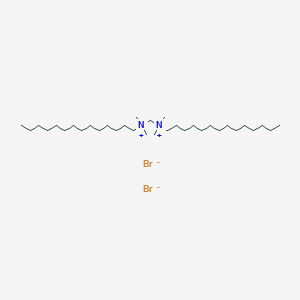
N,N,N',N'-Tetramethyl-N,N'-ditetradecylmethanediaminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetramethyl-N,N’-ditetradecylmethanediaminium bromide: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetramethyl-N,N’-ditetradecylmethanediaminium bromide typically involves the quaternization of N,N,N’,N’-tetramethylmethanediamine with tetradecyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of N,N,N’,N’-Tetramethyl-N,N’-ditetradecylmethanediaminium bromide is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N,N’,N’-Tetramethyl-N,N’-ditetradecylmethanediaminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or halides. The reaction conditions often include aqueous or alcoholic solvents and mild heating.
Ion-Exchange Reactions: These reactions occur in aqueous solutions where the bromide ion is exchanged with other anions like chloride or sulfate.
Major Products: The major products formed from these reactions include various substituted quaternary ammonium compounds and their corresponding anions.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N,N’,N’-Tetramethyl-N,N’-ditetradecylmethanediaminium bromide is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between aqueous and organic phases, enhancing reaction rates and yields.
Biology: In biological research, this compound is used as a disinfectant and antiseptic due to its antimicrobial properties. It is effective against a wide range of bacteria, fungi, and viruses.
Medicine: In the medical field, N,N,N’,N’-Tetramethyl-N,N’-ditetradecylmethanediaminium bromide is used in formulations for topical antiseptics and disinfectants. It is also explored for its potential in drug delivery systems due to its ability to interact with cell membranes.
Industry: Industrially, this compound is used in the formulation of detergents, fabric softeners, and antistatic agents. Its surfactant properties make it valuable in various cleaning and personal care products.
Wirkmechanismus
The mechanism of action of N,N,N’,N’-Tetramethyl-N,N’-ditetradecylmethanediaminium bromide involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death. This compound also interferes with microbial enzyme activity, further enhancing its antimicrobial efficacy.
Vergleich Mit ähnlichen Verbindungen
N,N,N’,N’-Tetramethylethylenediamine: This compound is structurally similar but lacks the long alkyl chains, making it less effective as a surfactant.
Cetyltrimethylammonium Bromide: This compound has a similar quaternary ammonium structure but with a different alkyl chain length, affecting its surfactant properties and applications.
Uniqueness: N,N,N’,N’-Tetramethyl-N,N’-ditetradecylmethanediaminium bromide is unique due to its specific combination of quaternary ammonium structure and long alkyl chains. This combination provides it with superior surfactant properties and a broad spectrum of antimicrobial activity, making it highly versatile in various applications.
Eigenschaften
CAS-Nummer |
157782-12-2 |
|---|---|
Molekularformel |
C33H72Br2N2 |
Molekulargewicht |
656.7 g/mol |
IUPAC-Name |
[dimethyl(tetradecyl)azaniumyl]methyl-dimethyl-tetradecylazanium;dibromide |
InChI |
InChI=1S/C33H72N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-34(3,4)33-35(5,6)32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-33H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
LZGNEQDPLXFULI-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C[N+](C)(C)CCCCCCCCCCCCCC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



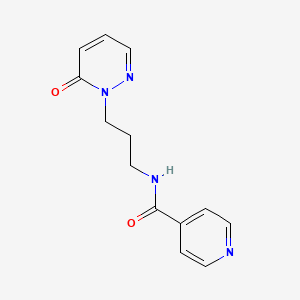
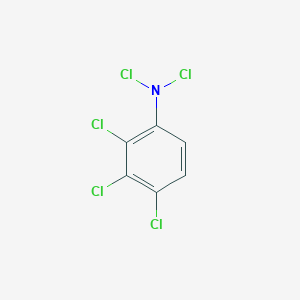
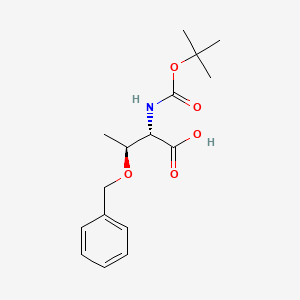
![1,7-dimethyl-9-(3-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14121278.png)
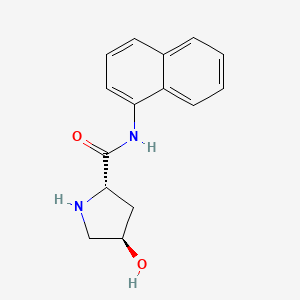
![3-[(3-Methoxyphenyl)amino]-6-methylphenol](/img/structure/B14121301.png)

![N-(4-(Benzo[b]thiophene-3-yl)phenyl)acetamide](/img/structure/B14121317.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121328.png)
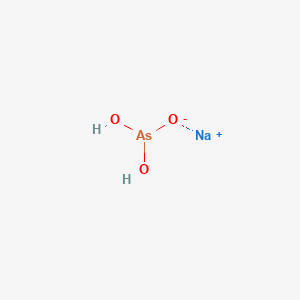
![1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14121338.png)
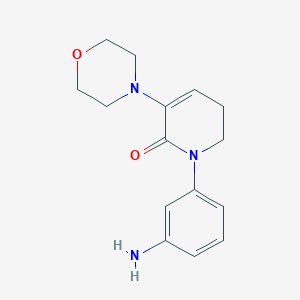
![3-[(4-chlorophenyl)methyl]-7-(4-pyridin-2-ylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14121350.png)
